Methyl 3-(4-isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate
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Overview
Description
Methyl 3-(4-isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate typically involves multiple steps, starting with the preparation of the core phenyl and thienyl components. One common approach is the reaction of 4-isopropylphenylacetic acid with thienylcarbonyl chloride in the presence of a suitable base, followed by esterification with methanol.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of various substituted phenyl and thienyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Methyl 3-(4-isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate is studied for its potential biological activity. It may serve as a precursor for bioactive molecules or as a tool in studying biological pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used in the development of new drugs or as a lead compound for further modifications.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and pharmaceuticals.
Mechanism of Action
The mechanism by which Methyl 3-(4-isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Methyl 3-(4-methylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate
Methyl 3-(4-ethylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate
Methyl 3-(4-propylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate
Uniqueness: Methyl 3-(4-isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate stands out due to its specific isopropyl group, which influences its chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and contributes to its unique properties.
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Properties
IUPAC Name |
methyl 3-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-12(2)13-6-8-14(9-7-13)15(11-17(20)22-3)19-18(21)16-5-4-10-23-16/h4-10,12,15H,11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDFXUGVJBDBDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)OC)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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